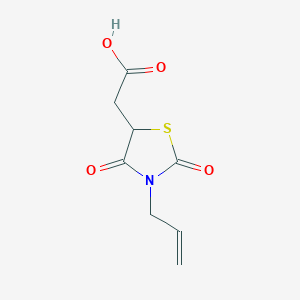

(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-2-3-9-7(12)5(4-6(10)11)14-8(9)13/h2,5H,1,3-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQJWMJTSARPTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(SC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid typically involves the reaction of appropriate thiazolidine precursors with allylating agents under controlled conditions. One common method includes the use of thiazolidine-2,4-dione as a starting material, which undergoes allylation at the nitrogen atom followed by acylation to introduce the acetic acid moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the allyl group or the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazolidine derivatives .

Scientific Research Applications

(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Allyl vs. Aryl/Alkyl Substitutions

- In contrast, derivatives with 3-(4-chlorophenyl) groups (e.g., [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid) show anti-Toxoplasma gondii activity, suggesting halogenated aryl groups enhance antiparasitic efficacy .

- 3-Pyridinylmethylene Substitution : [(5Z)-4-Oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid exhibits antifungal activity, indicating that heteroaromatic substituents can broaden antimicrobial scope .

2-Thioxo vs. 2,4-Dioxo Derivatives

- 2-Thioxo Derivatives : Compounds like [(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (CAS: MFCD00437053) show enhanced radical scavenging activity due to the thiocarbonyl group’s redox properties .

- 2,4-Dioxo Derivatives : The target compound and analogs (e.g., 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides) prioritize hydrogen-bonding interactions, favoring anti-inflammatory and anticancer activities .

Functional Group Modifications at the 5-Position

Acetic Acid vs. Ester/Amide Derivatives

- Acetic Acid : The free carboxylic acid group in the target compound may improve solubility but limit cell permeability. Analogous esters (e.g., compound 28: 2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate) demonstrate higher lipophilicity, correlating with improved antibacterial activity (74% yield, mp 232–234°C) .

- Amide Derivatives : N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides exhibit dual antioxidant and anti-inflammatory effects. For example, compound 4k (IC50 < 10 μM in DPPH assay) outperforms the acetic acid parent in radical scavenging .

Hybrid Molecules

- TZD-PCH/TZD-TSC Hybrids: Condensation of (2,4-dioxothiazolidin-5-yl)acetyl chlorides with hydroxybenzaldehydes yields hybrids with dual anti-Mycobacterium tuberculosis and anti-T. gondii activities. These hybrids leverage synergistic pharmacophores, achieving broader therapeutic indices than non-hybrid analogs .

Biological Activity

(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid (CAS: 868212-21-9) is a thiazolidin derivative with potential biological activities that have garnered attention in pharmaceutical research. This compound is characterized by its unique thiazolidin structure, which contributes to various biological effects, including anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 215.23 g/mol. Its structural representation is as follows:

- IUPAC Name : 2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetic acid

- SMILES Notation : C=CCN1C(=O)SC(CC(=O)O)C1=O

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : A study indicated that thiazolidin derivatives can induce apoptosis in HeLa cells through both extrinsic and intrinsic pathways. The compound's IC values ranged from 8.5 μM to 25.6 μM against different cancer cell lines .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. It has shown activity against both Gram-positive and Gram-negative bacteria:

- Inhibition Studies : Compounds within the thiazolidin class have demonstrated notable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The synthesized derivatives exhibited varying degrees of activity, suggesting the potential for development as antibacterial agents .

Anti-inflammatory Effects

Thiazolidin derivatives have been evaluated for their anti-inflammatory properties. For example:

- Mechanism of Action : Certain studies report that these compounds can reduce pro-inflammatory reactive oxygen species (ROS) and nitric oxide levels in macrophage cell lines, indicating their potential as anti-inflammatory agents .

Case Studies

Several case studies highlight the biological activities of thiazolidin derivatives:

- Cytotoxicity in Cancer Treatment : One study focused on the anticancer effects of thiazolidin derivatives on multiple cancer cell lines, demonstrating selective cytotoxicity with lower toxicity to normal cells .

- Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of various thiazolidine compounds against clinical isolates of bacteria, revealing significant inhibition zones for specific derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-keto acids or esters. Key steps include:

- Allylation of the thiazolidinone ring at the N-3 position using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Introduction of the acetic acid moiety via nucleophilic substitution or ester hydrolysis .

- Optimization: Catalysts like glacial acetic acid improve yields (up to 85%) by stabilizing intermediates, while solvent choice (e.g., ethanol vs. acetonitrile) affects reaction kinetics .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Use a combination of:

- NMR : ¹H and ¹³C NMR to confirm allyl group integration (δ ~5.2–5.8 ppm for vinyl protons) and acetic acid resonance (δ ~2.5–3.5 ppm for CH₂) .

- FTIR : Peaks at ~1700–1750 cm⁻¹ (C=O stretching) and 2500–3300 cm⁻¹ (broad, carboxylic acid O-H) .

- X-ray crystallography : SHELX software refines bond lengths (e.g., C-S bond ~1.75 Å) and dihedral angles to resolve stereochemistry .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in thiazolidine derivatives?

- Methodological Answer :

- SHELX refinement : Use SHELXL for small-molecule refinement to model disorder (e.g., allyl group orientation) and validate hydrogen bonding networks (e.g., carboxylic acid dimerization) .

- Twinned data : For challenging crystals, SHELXE handles high-resolution twinned datasets to resolve Z′ > 1 structures .

- Example: A derivative with a pyrrole substituent showed a dihedral angle of 12.5° between thiazolidinone and pyrrole rings, confirmed via SHELX refinement .

Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., MTT assay vs. resazurin-based protocols). For instance, thiazolidinone derivatives exhibit IC₅₀ = 12.7–15.28 µg/mL against A549 cells .

- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., allyl vs. benzyl groups) to isolate bioactivity contributors. The acetic acid side chain enhances solubility, impacting membrane permeability .

- Meta-analysis : Cross-reference datasets from analogues (e.g., insulin-sensitizing activity linked to PPAR-γ modulation in benzylidene derivatives) .

Q. What mechanistic insights explain its potential as an insulin sensitizer or antimicrobial agent?

- Methodological Answer :

- PPAR-γ activation : Molecular docking studies suggest the thiazolidinone core binds to PPAR-γ’s ligand-binding domain, stabilizing helix 12 for co-activator recruitment .

- Antimicrobial action : Thioxo derivatives (e.g., 2-thioxo-1,3-thiazolidin-4-one) disrupt bacterial cell walls via inhibition of penicillin-binding proteins (PBPs), validated by MIC = 8–32 µg/mL against S. aureus .

- Oxidative stress modulation : Antioxidant activity (EC₅₀ ~50 µM in DPPH assays) correlates with radical scavenging by the conjugated enone system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.